Cas no 412336-07-3 (Benzofuran-4-amine)

Benzofuran-4-amine is a heterocyclic organic compound featuring a fused benzene and furan ring system with an amine functional group at the 4-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its aromatic and electron-rich nature allows for versatile functionalization, enabling applications in the development of bioactive molecules, including potential drug candidates. The amine group facilitates further derivatization through reactions such as acylation, alkylation, or coupling, enhancing its utility in medicinal chemistry. Benzofuran-4-amine is particularly noted for its role in constructing scaffolds with potential biological activity, such as antimicrobial or CNS-targeting compounds. Proper handling and storage are essential due to its reactivity.
Benzofuran-4-amine structure
Benzofuran-4-amine structure
商品名:Benzofuran-4-amine
CAS番号:412336-07-3
MF:C8H7NO
メガワット:133.14728
MDL:MFCD09038105
CID:328787
PubChem ID:11423621

Benzofuran-4-amine 化学的及び物理的性質

名前と識別子

    • 4-Benzofuranamine
    • 1-BENZOFURAN-4-AMINE
    • BENZOFURAN-4-AMINE
    • 4-aminobenzo<b>furan
    • 4-AMINOBENZOFURAN
    • BENZOFURAN-4-YLAMINE
    • 412336-07-3
    • SCHEMBL824913
    • J-519744
    • DTXSID60465333
    • CS-0208605
    • AS-36195
    • MFCD09038105
    • AKOS006330399
    • EN300-102702
    • MB06879
    • OCZGGFAZAPGFMC-UHFFFAOYSA-N
    • SY012211
    • Benzofuran-4-amine
    • MDL: MFCD09038105
    • インチ: InChI=1S/C8H7NO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H,9H2
    • InChIKey: OCZGGFAZAPGFMC-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C2C=COC2=C1)N

計算された属性

  • せいみつぶんしりょう: 133.05300
  • どういたいしつりょう: 133.052763847g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 126
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 39.2Ų

じっけんとくせい

  • 密度みつど: 1.225
  • ふってん: 259.8 °C at 760 mmHg
  • フラッシュポイント: 110.9 °C
  • PSA: 39.16000
  • LogP: 2.59620

Benzofuran-4-amine セキュリティ情報

Benzofuran-4-amine 税関データ

  • 税関コード:2932999099
  • 税関データ:

    中国税関番号:

    2932999099

    概要:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Benzofuran-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM519852-250mg
Benzofuran-4-amine
412336-07-3 98%
250mg
$230 2023-02-17
Enamine
EN300-102702-0.5g
1-benzofuran-4-amine
412336-07-3 95%
0.5g
$567.0 2023-10-28
eNovation Chemicals LLC
D120409-1g
1-BENZOFURAN-4-AMINE
412336-07-3 98%
1g
$980 2024-08-03
Enamine
EN300-102702-0.25g
1-benzofuran-4-amine
412336-07-3 95%
0.25g
$543.0 2023-10-28
abcr
AB447134-250 mg
Benzofuran-4-amine, 95%; .
412336-07-3 95%
250MG
€423.00 2023-07-18
eNovation Chemicals LLC
Y1107788-1g
4-Aminobenzofuran
412336-07-3 95%
1g
$680 2024-05-23
abcr
AB447134-250mg
Benzofuran-4-amine, 95%; .
412336-07-3 95%
250mg
€693.20 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1279275-1g
1-Benzofuran-4-amine
412336-07-3 98%
1g
¥8345.00 2024-05-14
eNovation Chemicals LLC
D120409-5g
1-BENZOFURAN-4-AMINE
412336-07-3 98%
5g
$2850 2025-02-20
eNovation Chemicals LLC
Y1107788-1g
4-Aminobenzofuran
412336-07-3 95%
1g
$680 2025-02-27

Benzofuran-4-amine 合成方法

Benzofuran-4-amine 関連文献

Benzofuran-4-amineに関する追加情報

Comprehensive Overview of Benzofuran-4-amine (CAS No. 412336-07-3): Properties, Applications, and Research Insights

Benzofuran-4-amine (CAS No. 412336-07-3) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and material science research due to its unique structural features and versatile applications. The benzofuran core, fused with an aromatic amine group at the 4-position, offers a promising scaffold for drug discovery and functional material design. This article delves into the molecular characteristics, synthetic pathways, and cutting-edge applications of this compound, while addressing trending topics such as green chemistry, AI-driven drug discovery, and sustainable material innovation.

The structural motif of Benzofuran-4-amine combines a benzofuran ring system with an amine functional group, making it a valuable intermediate in medicinal chemistry. Researchers have explored its potential as a building block for central nervous system (CNS) therapeutics, owing to its ability to cross the blood-brain barrier. Recent studies highlight its role in modulating neurotransmitter receptors, aligning with the growing demand for neuroprotective agents and cognitive enhancers. Additionally, its electron-rich aromatic system makes it a candidate for organic light-emitting diodes (OLEDs), a hot topic in renewable energy discussions.

Synthetic routes to Benzofuran-4-amine often involve palladium-catalyzed cross-coupling reactions or reductive amination of 4-nitrobenzofuran. Modern approaches emphasize atom economy and catalyst recycling, reflecting the industry's shift toward eco-friendly synthesis. Computational tools like density functional theory (DFT) are increasingly used to optimize these processes, a trend driven by the integration of AI in chemical research. These advancements address frequently searched queries such as "how to improve yield in heterocyclic amine synthesis" and "machine learning applications in organic chemistry".

In material science, Benzofuran-4-amine derivatives exhibit tunable photophysical properties, making them relevant to optoelectronic devices. Their charge transport characteristics are being investigated for next-generation flexible electronics, a sector projected to grow exponentially. This aligns with user searches like "organic semiconductors for wearable tech" and "benzofuran-based smart materials". Furthermore, the compound's potential in bioconjugation has sparked interest in targeted drug delivery systems, particularly for cancer therapeutics—a perpetually high-traffic topic in scientific literature.

Quality control of Benzofuran-4-amine relies on advanced analytical techniques such as HPLC-MS and NMR spectroscopy, with purity thresholds exceeding 98% for research-grade applications. Stability studies under varying pH and temperature conditions are critical, as evidenced by search trends like "amine compound degradation pathways". The compound's storage recommendations (typically under inert atmosphere at -20°C) and handling precautions are frequently queried by laboratory personnel, underscoring the need for clear technical guidelines.

Emerging research directions include the incorporation of Benzofuran-4-amine into metal-organic frameworks (MOFs) for gas storage applications, and its use as a ligand in catalytic asymmetric synthesis. These developments respond to the surge in searches for "MOFs for carbon capture" and "chiral amine catalysts". Patent analysis reveals a steady increase in filings involving this compound, particularly in biodegradable polymer formulations—a nod to the circular economy movement dominating sustainability discourse.

In conclusion, Benzofuran-4-amine (CAS No. 412336-07-3) represents a multifaceted compound bridging pharmaceutical innovation and advanced materials. Its evolving applications reflect broader scientific priorities like precision medicine and energy-efficient technologies. By maintaining rigorous synthesis protocols and exploring novel derivatization strategies, researchers can unlock further potential of this benzofuran derivative, answering the community's demand for high-performance molecular architectures.

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